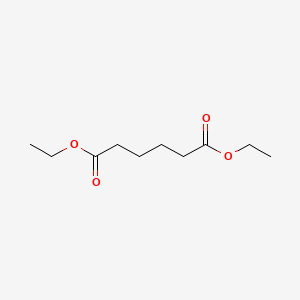
Diethyl adipate
货号 B7768860
分子量: 202.25 g/mol
InChI 键: VIZORQUEIQEFRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07132564B2
Procedure details


The process was carried out in a high-viscosity reactor model CRP 2,5 Batch from List AG. The high-viscosity reactor is a machine having two horizontal corotating mixing shafts. Kneading devices which intermesh and thus ensure rapid and homogeneous mixing are located on the shafts. In addition, the machine has a discharge screw by means of which the product can be conveyed out of the reaction chamber. It can be operated continuously or batchwise. The reactor has a free volume of about 2.5 l. The reaction chamber of the machine can be heated. Volatile constituents can be taken off via a vent. 1336 g of diethyl adipate and 472 g of sodium ethoxide were placed in the high-viscosity reactor. After start-up of the kneader and commencement of mixing of the starting materials a viscous mass was immediately formed. While kneading slowly, the temperature was slowly increased to 120° C. A vacuum of 10 mbar was slowly built up. The temperature of 120° C. was reached after about 15 minutes. Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid had been obtained. The powder formed was discharged by means of a transport screw and subsequently hydrolysed using half-strength sulphuric acid. Phase separation and distillation at 120° C./10 mbar gave 1021 g of ethyl cyclopentanone-2-carboxylate, viz. about 99% of theory. Diethyl adipate could no longer be detected.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:12]CC)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].[O-]CC.[Na+].S(=O)(=O)(O)O>>[CH3:10][CH2:9][O:8][C:6]([CH:5]1[C:1](=[O:12])[CH2:2][CH2:3][CH2:4]1)=[O:7] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1336 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)OCC)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
472 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The process was carried out in a high-viscosity reactor
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixing shafts
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Kneading devices which intermesh and thus ensure rapid and homogeneous mixing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction chamber of the machine can be heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After start-up of the kneader and commencement of mixing of the starting materials a viscous mass
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was immediately formed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Slow kneading was then continued at a temperature of 120° C. for 30 minutes until a pulverized white solid
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The powder formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Phase separation and distillation at 120° C./10 mbar
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC(=O)C1CCCC1=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1021 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
